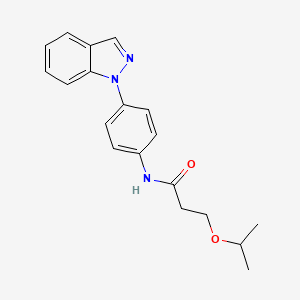
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on Phenyl Ring: The phenyl ring is functionalized with an indazole moiety through a nucleophilic aromatic substitution reaction.
Amide Formation: The final step involves the formation of the amide bond by reacting the substituted phenylindazole with 3-propan-2-yloxypropanoic acid or its derivatives under dehydrating conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in research to understand its mechanism of action and interaction with biological targets.
Drug Development: Investigated as a lead compound for the development of new therapeutic agents.
Chemical Biology: Utilized in studies to probe biological pathways and molecular interactions.
作用机制
The mechanism of action of N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Indazole Derivatives: Compounds like indomethacin and lonidamine share the indazole core and exhibit similar biological activities.
Phenylpropanoic Acid Derivatives: Compounds such as ibuprofen and naproxen have structural similarities in the phenylpropanoic acid moiety.
Uniqueness
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide is unique due to the combination of the indazole and propanoic acid moieties, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.
属性
IUPAC Name |
N-(4-indazol-1-ylphenyl)-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14(2)24-12-11-19(23)21-16-7-9-17(10-8-16)22-18-6-4-3-5-15(18)13-20-22/h3-10,13-14H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMKVODSYXQHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methyl 1H-indazole-5-carboxylate](/img/structure/B7423406.png)
![3-Amino-5-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methylamino]-6-methylpyrazine-2-carbonitrile](/img/structure/B7423407.png)
![ethyl 3-methyl-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B7423421.png)
![[5-(cyclopropylamino)-3-methyl-1,2-thiazol-4-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7423424.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[4-[methoxy(methyl)carbamoyl]phenyl]benzamide](/img/structure/B7423436.png)
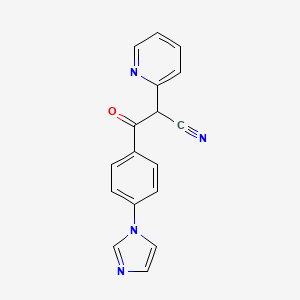
![2-[3-(2-fluorophenyl)propanoylamino]-2-methyl-N-phenylpropanamide](/img/structure/B7423455.png)
![N-[4-[(1-benzyl-2,5-dioxopyrrolidin-3-yl)amino]-2-chlorophenyl]acetamide](/img/structure/B7423458.png)
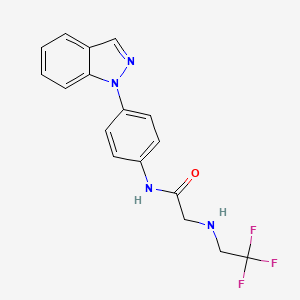
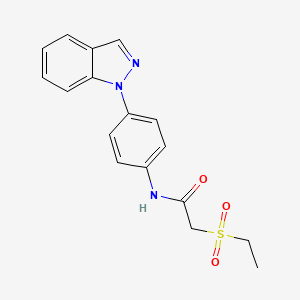
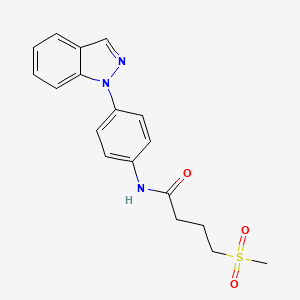
![N-[2-(4-indazol-1-ylanilino)-2-oxoethyl]propanamide](/img/structure/B7423485.png)
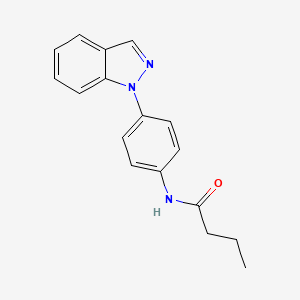
![N-[(2,4-dimethylphenyl)carbamoyl]-2-[(4-hydroxy-1-phenylbutyl)amino]acetamide](/img/structure/B7423494.png)
